

An In-depth Technical Guide to 6-Bromo-2-(methylthio)benzo[d]thiazole

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Compound of Interest

Compound Name:	6-Bromo-2-(methylthio)benzo[d]thiazole
Cat. No.:	B1289472

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **6-Bromo-2-(methylthio)benzo[d]thiazole**, a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. This document summarizes the available data on the synthesis, chemical properties, and potential biological applications of **6-Bromo-2-(methylthio)benzo[d]thiazole** and its closely related analogs, presenting key information in a structured and accessible format for researchers and drug development professionals.

Chemical and Physical Properties

6-Bromo-2-(methylthio)benzo[d]thiazole is a solid compound with the molecular formula C₈H₆BrNS₂ and a molecular weight of 260.17 g/mol .^[1] Its structure has been confirmed by single-crystal X-ray diffraction, revealing an almost planar molecule.^{[2][3]}

Property	Value	Reference
CAS Number	474966-97-7	[1]
Molecular Formula	C ₈ H ₆ BrNS ₂	[1]
Molecular Weight	260.17 g/mol	[1]
Melting Point	98-101 °C	[2] [3]
Appearance	White solid	[2] [3]

Synthesis and Experimental Protocols

The synthesis of **6-Bromo-2-(methylthio)benzo[d]thiazole** can be achieved through the bromination of 2-(methylthio)benzo[d]thiazole.

Experimental Protocol: Synthesis of **6-Bromo-2-(methylthio)benzo[d]thiazole[2][3]**

Materials:

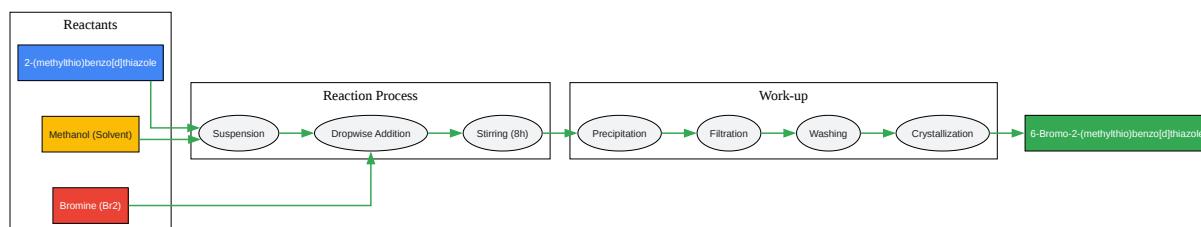
- 2-(methylthio)benzo[d]thiazole (5.01 g, 0.025 mol)
- Methanol (50 ml)
- Pure Bromine (Br₂) (1.5 ml)
- Ice-cold methanol

Procedure:

- Suspend 2-(methylthio)benzo[d]thiazole in 50 ml of methanol.
- Add pure Br₂ dropwise in portions (5 drops every 20 minutes) to the suspension.
- Stir the solution extensively for 8 hours from the beginning of the reaction.
- Separate the resulting precipitate from the reaction mixture.

- Wash the precipitate with three 50 ml portions of ice-cold methanol.
- Crystallize the resulting white solid residue from absolute ethanol to obtain single crystals.

Yield: 4.67 g (93%)



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Synthesis workflow for **6-Bromo-2-(methylthio)benzo[d]thiazole**.

Crystallographic Data

The crystal structure of **6-Bromo-2-(methylthio)benzo[d]thiazole** has been determined by single-crystal X-ray diffraction.[2]

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁
a (Å)	9.7843 (4)
b (Å)	3.9514 (2)
c (Å)	11.6076 (5)
β (°) **	96.353 (4)
Volume (Å ³) **	446.01 (3)
Z	2

The molecule is nearly planar, with a dihedral angle of 0.9(1)° between the benzene and thiazole rings.^[2] The benzene ring exhibits a higher degree of π-electron delocalization compared to the thiazole ring.^[2]

Biological Activities of 6-Bromo-Benzothiazole Derivatives

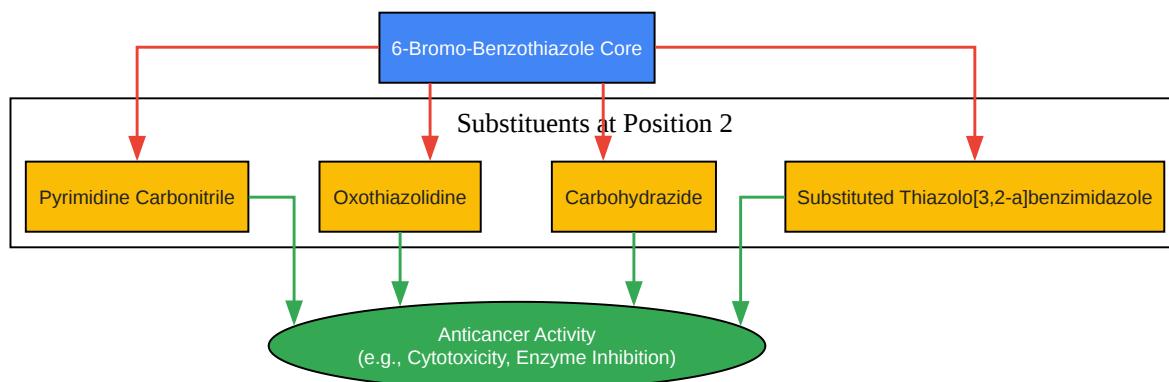
While specific biological data for **6-Bromo-2-(methylthio)benzo[d]thiazole** is limited in the public domain, the broader class of 6-bromo-benzothiazole derivatives has demonstrated significant potential in various therapeutic areas, including as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have reported the anticancer activity of 6-bromo-benzothiazole derivatives against a range of human cancer cell lines.

Derivative Type	Cell Line(s)	IC ₅₀ (μM)	Reference
Pyrimidine based carbonitrile benzothiazole	HeLa, MCF-7, Hep-2, MiaPaCa-2, SW 620, H 460	Potent activity reported	[4]
Oxothiazolidine based benzothiazole	HeLa	9.76	
Carbohydrazide containing BTA	PC-3, LNCaP	19.9 ± 1.17, 11.2 ± 0.79 μg/mL	[5]
2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole	HCT-116, Hep-G2	Strong cytotoxicity reported	[6]

The anticancer mechanism of some benzothiazole derivatives involves the inhibition of key enzymes in cancer signaling pathways, such as protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs).^[7] The benzothiazole scaffold can act as an ATP-competitive inhibitor at the catalytic domain of these kinases.^[7]



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Structure-Activity Relationship for Anticancer Benzothiazoles.

Antimicrobial Activity

Benzothiazole-thiazole hybrids have shown promise as broad-spectrum antimicrobial agents. Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups, such as halogens, can enhance antimicrobial activity.[\[1\]](#)[\[8\]](#)

Derivative Type	Microbial Strain(s)	MIC (µg/mL)	Reference
Benzothiazole-thiazole hybrids	Gram-positive, Gram-negative, mycobacterial, and fungal strains	3.90–15.63	[1]

The proposed mechanism of action for some benzothiazole-based antimicrobial agents is the inhibition of essential microbial enzymes like dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria.

Conclusion

6-Bromo-2-(methylthio)benzo[d]thiazole is a readily synthesizable compound with a well-defined molecular structure. While direct biological data for this specific molecule is scarce in publicly available literature, the broader class of 6-bromo-benzothiazole derivatives demonstrates significant potential as anticancer and antimicrobial agents. The information presented in this guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this and related compounds. Further investigation into the biological activities of **6-Bromo-2-(methylthio)benzo[d]thiazole** is warranted to fully elucidate its pharmacological profile and potential for drug development.

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